Ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate
Overview
Description
Ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester, a piperidine ring, and an acetylphenyl group. Its multifaceted nature makes it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the acylation of 3-aminophenyl with acetic anhydride to form 3-acetylphenylamine. This intermediate is then reacted with ethyl 3-piperidinecarboxylate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted amines.
Scientific Research Applications
Ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate
- Ethyl 1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate
- Ethyl 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate
Uniqueness
Ethyl 1-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-3-piperidinecarboxylate is unique due to the presence of the acetyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-24-18(23)15-7-5-9-20(11-15)12-17(22)19-16-8-4-6-14(10-16)13(2)21/h4,6,8,10,15H,3,5,7,9,11-12H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNKZSBKMIWHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328760 | |
Record name | ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
568555-25-9 | |
Record name | ethyl 1-[2-(3-acetylanilino)-2-oxoethyl]piperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601328760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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